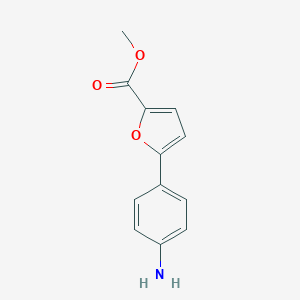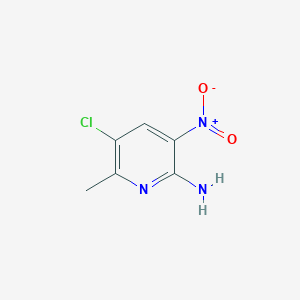
5-Chloro-6-methyl-3-nitropyridin-2-amine
Vue d'ensemble
Description
5-Chloro-6-methyl-3-nitropyridin-2-amine is a chemical compound with the molecular formula C6H6ClN3O2 and a molecular weight of 187.59 . It is a solid substance .
Synthesis Analysis
The synthesis of similar nitropyridine derivatives involves a series of steps including the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . This is followed by a reaction with SO2/HSO3– in water to obtain 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Molecular Structure Analysis
The InChI code for 5-Chloro-6-methyl-3-nitropyridin-2-amine is 1S/C6H6ClN3O2/c1-3-2-4(10(11)12)6(8)9-5(3)7/h2H,1H3,(H2,8,9) .Chemical Reactions Analysis
Nitropyridines, such as 5-Chloro-6-methyl-3-nitropyridin-2-amine, have been used in the synthesis of various derivatives. For instance, from 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction . 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .Physical And Chemical Properties Analysis
5-Chloro-6-methyl-3-nitropyridin-2-amine is a solid substance . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .Applications De Recherche Scientifique
Protein Kinase Inhibition
This compound has been studied for its potential as a protein kinase inhibitor . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups, and they play a pivotal role in a variety of cellular processes. Inhibitors of protein kinases have therapeutic potential in treating diseases such as cancer. For example, the compound has been evaluated for its inhibitory potency against kinases with a rare cysteine in the hinge region, showing promise as a covalent inhibitor .
Organic Synthesis Intermediate
“5-Chloro-6-methyl-3-nitropyridin-2-amine” serves as an important intermediate in organic synthesis. It can be used to create a wide range of chemical products, including pharmaceuticals, agrochemicals, and dyestuffs. Its role as an intermediate means it can be a building block for more complex molecules, which are often designed for specific functions or activities .
Nonlinear Optical Materials
Research has been conducted on related nitropyridine compounds for their nonlinear optical (NLO) properties. These materials are crucial for applications such as optical switching, modulation, and telecommunication systems. The structural analogs of “5-Chloro-6-methyl-3-nitropyridin-2-amine” have been synthesized and grown as single crystals, showing potential for NLO and optical limiting applications .
Neo-Nicotinoid Insecticides
The chloro-nitropyridine moiety is a key feature in the structure of neo-nicotinoid insecticides. These insecticides act on the nicotinic acetylcholine receptors in insects, leading to paralysis and death. The synthesis of related compounds has been explored for the development of new, more effective insecticides .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and the signal word "Warning" . It has the hazard statement H319, which indicates that it causes serious eye irritation . The precautionary statements are P305+P351+P338, which advise to rinse cautiously with water for several minutes in case of contact with eyes .
Propriétés
IUPAC Name |
5-chloro-6-methyl-3-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O2/c1-3-4(7)2-5(10(11)12)6(8)9-3/h2H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXAFHSNZJIEII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)N)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60482444 | |
| Record name | 5-Chloro-6-methyl-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-6-methyl-3-nitropyridin-2-amine | |
CAS RN |
56960-82-8 | |
| Record name | 5-Chloro-6-methyl-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

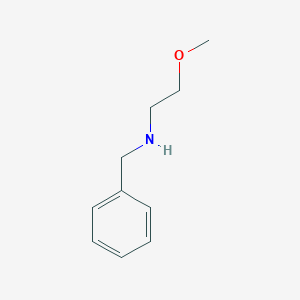

![4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde](/img/structure/B112712.png)

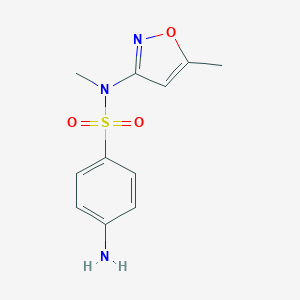

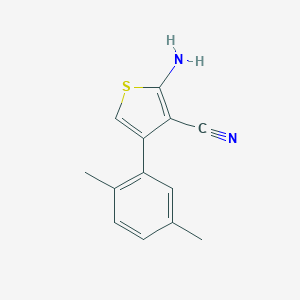

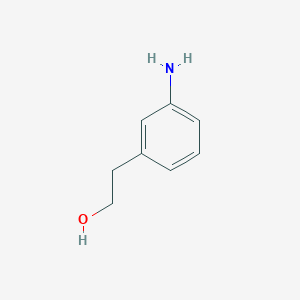

![Ethanol, 2-[(3-aminophenyl)sulfonyl]-](/img/structure/B112728.png)
![Benzyl N-[2-oxo-2-(piperazin-1-YL)ethyl]carbamate](/img/structure/B112731.png)

